



3-Furanmethanol: A Comprehensive Toxicological and Safety Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and safety handling procedures for **3-Furanmethanol** (CAS No. 4412-91-3). The information is compiled from various safety data sheets, toxicological reports, and regulatory guidelines to ensure a comprehensive resource for laboratory and industrial settings.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for **3- Furanmethanol**. It is important to note that while hazard classifications are widely available, specific quantitative data such as LD50 values are not consistently reported in publicly accessible literature.

Table 1: Acute Toxicity Data



Endpoint	Species	Route	Value	Classification
Oral LD50	-	-	Data not available	Harmful if swallowed[1]
Dermal LD50	-	-	Data not available	-
Inhalation LC50	-	-	Data not available	May cause respiratory irritation[2]

Table 2: Irritation Data

Endpoint	Species	Score	Classification
Skin Irritation	Rabbit	Primary Irritation Index: 0.3	Mild irritant[3]
Eye Irritation	Rabbit	Maximum Mean Total Score (24h): 39.5	Severely irritating[4]
Eye Irritation	Rabbit	Highest Total Mean Score (24h): 7.3	Minimally irritating[5]

Note: The conflicting eye irritation classifications may be due to different test conditions or concentrations.

Table 3: Genotoxicity Data

Assay	Test System	Result
Ames Test	Salmonella typhimurium TA100 and derived strains	Weakly mutagenic[6]

Carcinogenicity: There is no available data on the carcinogenicity of **3-Furanmethanol**.[1]

Experimental Protocols



The following are detailed methodologies for key toxicological experiments, based on OECD guidelines and available study information.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Test Animal: Albino rabbit.

Procedure:

- Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
- Test Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and a semi-occlusive dressing.
- Exposure: The exposure period is typically 4 hours.
- Observation: After the exposure period, the dressing is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
- Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated from these scores.

A study on a substance, likely **3-Furanmethanol**, produced a Primary Irritation Index of 0.3, classifying it as a mild irritant to rabbit skin.[3] The study noted very slight erythema after a 4-hour application, which resolved within 72 hours.[3]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.



Test Animal: Albino rabbit.

Procedure:

- Animal Preparation: The eyes of the animals are examined before the test to ensure they are free of defects.
- Test Substance Instillation: A single dose of 0.1 mL of the liquid or 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
- Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days. The cornea, iris, and conjunctiva are evaluated.
- Scoring: Ocular lesions are scored using a standardized system (e.g., Draize scale).

In one study, a test substance resulted in a 24-hour Maximum Mean Total Score of 39.5 and was classified as severely irritating to the eye.[4] Another study reported a highest total mean score of 7.3 at 24 hours, classifying the substance as minimally irritating.[5]

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium.

Procedure:

- Tester Strains: Several strains of S. typhimurium are used, each carrying a different mutation in the histidine operon, rendering them unable to synthesize histidine (histidine-dependent).
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
- Exposure: The tester strains are exposed to various concentrations of the test substance on a minimal agar medium lacking histidine.
- Incubation: The plates are incubated for 48-72 hours.



• Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

A study on hydroxymethyl-substituted furans found that 3-Hydroxymethylfuran was weakly mutagenic in Salmonella typhimurium TA100 and its derived strains, both with and without metabolic activation.[6]

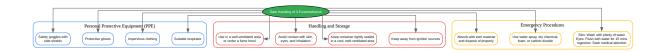
Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the toxicology and safety of **3-Furanmethanol**.



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Experimental workflow for acute dermal toxicity testing.



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- To cite this document: BenchChem. [3-Furanmethanol: A Comprehensive Toxicological and Safety Handling Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180856#toxicological-data-and-safety-handling-of-3-furanmethanol]

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